molecular formula C8H10N2OS B14723481 2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one CAS No. 6204-00-8

2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one

Cat. No.: B14723481
CAS No.: 6204-00-8
M. Wt: 182.25 g/mol
InChI Key: XOGXTDSAGARRIS-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the second position and a prop-2-enyl group at the first position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are generally mild, and the structures of the synthesized compounds are confirmed by spectrometric characterization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-1-prop-2-enylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

6204-00-8

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-methylsulfanyl-1-prop-2-enylpyrimidin-4-one

InChI

InChI=1S/C8H10N2OS/c1-3-5-10-6-4-7(11)9-8(10)12-2/h3-4,6H,1,5H2,2H3

InChI Key

XOGXTDSAGARRIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C=CN1CC=C

Origin of Product

United States

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